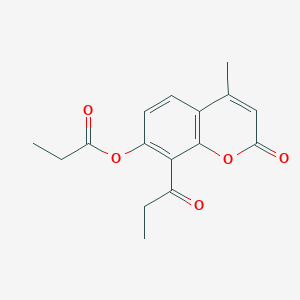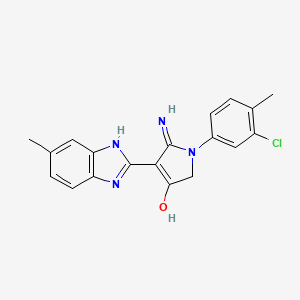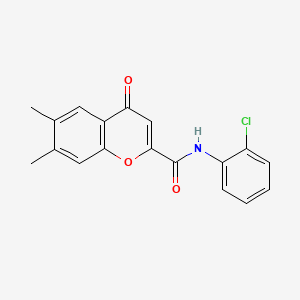![molecular formula C25H30N2O4S B11413566 N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413566.png)
N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzofuran and benzothiophene core These structural motifs are known for their significant biological activities and are often found in various pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors, often involving a Friedel-Crafts acylation followed by cyclization.
Synthesis of the Benzothiophene Core: The benzothiophene core is usually synthesized via a similar cyclization process, often starting from thiophene derivatives.
Coupling of the Cores: The benzofuran and benzothiophene cores are then coupled through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Introduction of the Ethoxypropyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The ethoxypropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound’s benzofuran and benzothiophene cores are known for their bioactivity. This makes the compound a candidate for studies in enzyme inhibition, receptor binding, and other biochemical assays.
Medicine
In medicine, the compound’s structure suggests potential as a therapeutic agent. It could be investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties, given the known activities of related benzofuran and benzothiophene derivatives .
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzofuran and benzothiophene cores can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways would depend on the specific biological context and require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds like 5-methylbenzofuran and its derivatives are known for their biological activities.
Benzothiophene Derivatives: Compounds such as benzothiophene-2-carboxamide have been studied for their pharmacological properties.
Uniqueness
What sets N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is the combination of both benzofuran and benzothiophene cores in a single molecule. This dual-core structure could potentially offer synergistic effects, enhancing its biological activity and making it a unique candidate for drug development.
Propriétés
Formule moléculaire |
C25H30N2O4S |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
N-(3-ethoxypropyl)-2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H30N2O4S/c1-3-30-12-6-11-26-24(29)23-18-7-4-5-8-21(18)32-25(23)27-22(28)14-17-15-31-20-10-9-16(2)13-19(17)20/h9-10,13,15H,3-8,11-12,14H2,1-2H3,(H,26,29)(H,27,28) |
Clé InChI |
GGNQPFVDVWTBGR-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=COC4=C3C=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-butyl-4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11413488.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B11413494.png)


![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413521.png)

![N-(4-fluorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11413535.png)

![2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B11413539.png)
![3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11413546.png)
![5-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413550.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B11413552.png)
![3-(furan-2-yl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413553.png)
![N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11413564.png)
